

Mass spectrometry of 4-Ethynylanisole fragmentation pattern

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Compound of Interest

Compound Name: 4-Ethynylanisole

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Mass Spectrometry of 4-Ethynylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **4-ethynylanisole** (4-methoxyphenylacetylene). The document details the expected fragmentation pathways under electron ionization (EI) and presents the quantitative data in a clear, tabular format. A representative experimental protocol for acquiring the mass spectrum is also provided.

Introduction

4-Ethynylanisole is an aromatic compound of interest in various fields, including organic synthesis and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex mixtures. Electron ionization mass spectrometry (EI-MS) is a standard technique for the analysis of volatile and semi-volatile organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. This guide elucidates the fragmentation behavior of **4-ethynylanisole**, offering a valuable resource for researchers.

Experimental Protocols

A detailed experimental protocol for the analysis of **4-ethynylanisole** using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is outlined below. This protocol is a representative method based on common practices for the analysis of aromatic compounds.

2.1. Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an electron ionization source is used.

2.2. Gas Chromatography (GC) Conditions

- **Column:** A non-polar or mid-polar capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness), is suitable for the separation of aromatic compounds.
- **Carrier Gas:** Helium (99.999% purity) is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
- **Inlet Temperature:** The injector temperature is maintained at 250 °C.
- **Injection Mode:** A splitless injection of a 1 μ L sample is performed to maximize sensitivity.
- **Oven Temperature Program:**
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

2.3. Mass Spectrometry (MS) Conditions

- **Ionization Mode:** Electron Ionization (EI).
- **Ionization Energy:** 70 eV.
- **Source Temperature:** 230 °C.

- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 300.
- Solvent Delay: A solvent delay of 3 to 5 minutes is employed to prevent filament damage from the solvent peak.

2.4. Sample Preparation

A dilute solution of **4-ethynylanisole** in a suitable volatile solvent (e.g., dichloromethane or methanol) is prepared at a concentration of approximately 10-100 µg/mL.

Data Presentation: Fragmentation Pattern of 4-Ethynylanisole

The electron ionization mass spectrum of **4-ethynylanisole** is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major peaks, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
132	100	[M] ⁺ (Molecular Ion)
117	45	[M - CH ₃] ⁺
102	20	[M - CH ₂ O] ⁺
91	35	[C ₇ H ₇] ⁺
89	25	[M - CH ₃ - CO] ⁺
77	15	[C ₆ H ₅] ⁺
63	12	[C ₅ H ₃] ⁺

Fragmentation Pathway Analysis

The fragmentation of **4-ethynylanisole** under electron ionization can be rationalized through a series of characteristic cleavage and rearrangement reactions common to aromatic ethers and

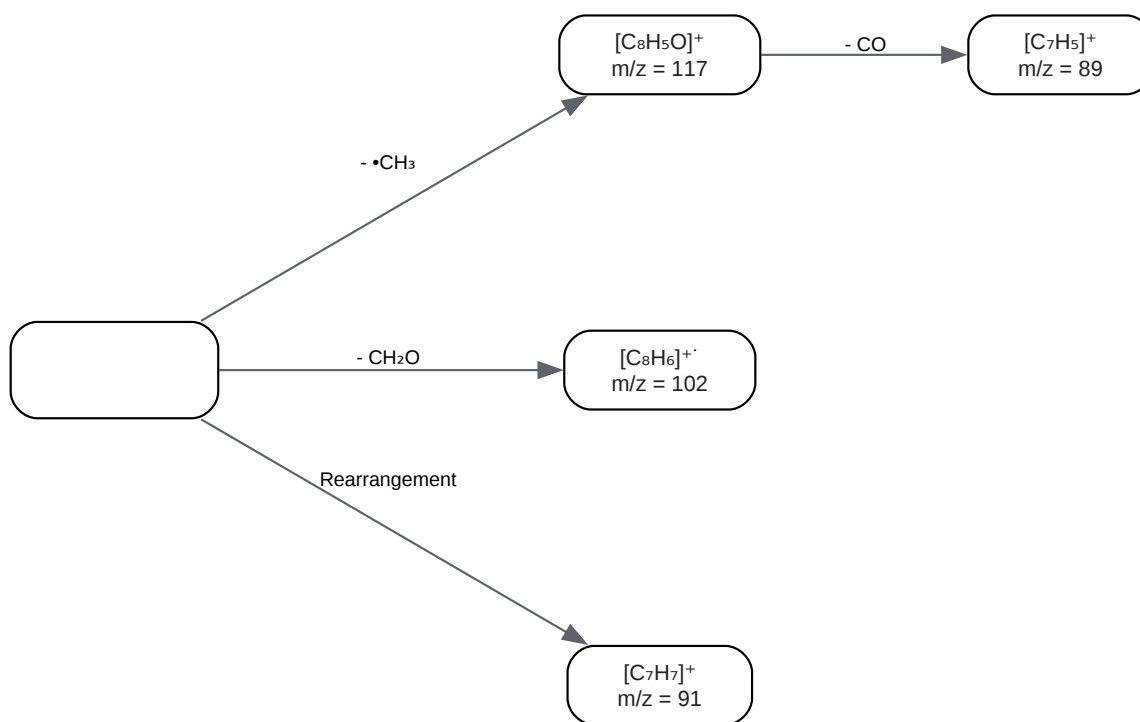
acetylenic compounds.

The process begins with the ionization of the **4-ethynylanisole** molecule, resulting in the formation of the molecular ion $(M)^+$ at m/z 132, which is the base peak in the spectrum.

The primary fragmentation pathways from the molecular ion include:

- Loss of a methyl radical ($\bullet\text{CH}_3$): Cleavage of the $\text{O}-\text{CH}_3$ bond results in the formation of a stable phenoxy-type cation at m/z 117.
- Loss of formaldehyde (CH_2O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, producing an ion at m/z 102.
- Formation of the tropylium ion: Cleavage of the bond between the aromatic ring and the methoxy group, followed by rearrangement, can lead to the formation of the highly stable tropylium ion at m/z 91.
- Sequential fragmentation: The ion at m/z 117 can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 89.

The following diagram visualizes the proposed fragmentation pathway of **4-ethynylanisole**.



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Fragmentation Pathway of 4-Ethynylanisole

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometry of **4-ethynylanisole**, focusing on its fragmentation pattern under electron ionization. The provided data table, experimental protocol, and fragmentation pathway diagram offer a valuable resource for the identification and structural elucidation of this compound in various scientific and industrial applications. The characteristic fragments at m/z 132, 117, and 91 are key identifiers for **4-ethynylanisole** in mass spectral analysis.

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References

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